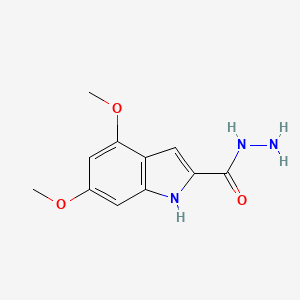

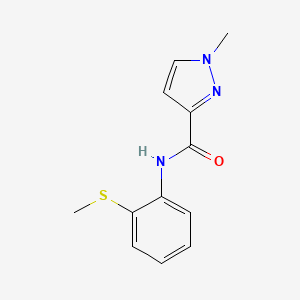

![molecular formula C10H17NO5 B2572441 (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid CAS No. 1821806-18-1](/img/structure/B2572441.png)

(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of oxolane (also known as tetrahydrofuran), which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom . The (3R,4R) notation indicates the configuration of the chiral centers in the molecule. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) protected amino group (-NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc-protecting group in the presence of a base, followed by the formation of the oxolane ring . The carboxylic acid group could be introduced through various methods, such as oxidation or functional group interconversion.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolane ring, the carboxylic acid group, and the Boc-protected amino group. Techniques such as NMR, IR, and mass spectrometry could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The Boc-protected amino group could be deprotected under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The exact properties could be determined through experimental analysis .Scientific Research Applications

Activation and Formation of Amides and Peptides

Activation of Carboxylic Acids as Active Esters

Carboxylic acids, like (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, can be activated as their active esters. One efficient method involves the use of tert-butyl carbonates leading to the formation of benzotriazinonyl esters, which are intermediates in amide or peptide formation. This activation is pertinent in synthetic chemistry for constructing complex molecules, including pharmaceuticals (Basel & Hassner, 2002).

Bioisostere Applications

Utility of Oxetane Ring as a Bioisostere

The oxetane ring, a core structure in compounds like (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, is recognized as a bioisostere for the geminal dimethyl group and the carbonyl group. It has diverse applications in drug discovery, offering a means to access structurally varied 3-aminooxetanes. This structural feature is valued for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug molecules (Hamzik & Brubaker, 2010).

Stereoselective Syntheses

Stereoselective Synthesis of Substituted tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate

The stereoselective synthesis of molecules similar to (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is crucial in creating pharmaceutical compounds with the desired biological activity. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which share structural features with the given compound, undergo reactions that yield cis and trans isomers with high selectivity. This highlights the importance of stereochemistry in drug synthesis and the potential of such compounds to serve as intermediates in producing various bioactive molecules (Boev et al., 2015).

properties

IUPAC Name |

(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUECAVZSGQIGRI-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |

CAS RN |

1821806-18-1 |

Source

|

| Record name | (3R,4R)-4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

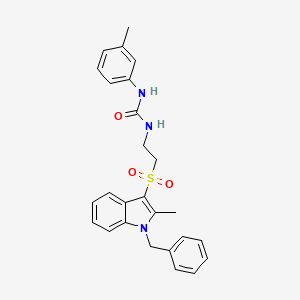

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

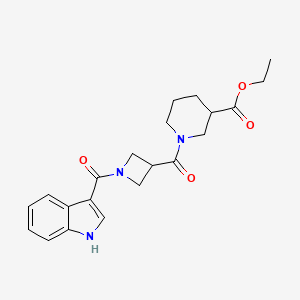

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)